molecular formula C16H23N3O4 B12098679 Z-Lys(Ac)-NH

Z-Lys(Ac)-NH

Cat. No.: B12098679
M. Wt: 321.37 g/mol
InChI Key: NFZAFYSRHSRTDI-UHFFFAOYSA-N
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Description

Z-Lys(Ac)-NH: is a synthetic compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, where the lysine residue is protected by a benzyloxycarbonyl (Z) group and acetylated (Ac) at the epsilon amino group. This compound is often utilized in peptide synthesis and various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys(Ac)-NH typically involves the following steps:

    Protection of the Lysine Residue: The lysine is first protected by the benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

    Acetylation: The epsilon amino group of the lysine is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Amidation: Finally, the carboxyl group of the lysine is converted to an amide by reacting with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and chromatography to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Z-Lys(Ac)-NH: undergoes several types of chemical reactions:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.

    Substitution Reactions: The acetyl group can be replaced by other acyl groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common in typical biochemical applications.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Deprotected Lysine: Upon hydrolysis.

    Substituted Derivatives: Depending on the acyl group used in substitution reactions.

Scientific Research Applications

Z-Lys(Ac)-NH: is widely used in various fields of scientific research:

    Chemistry: As a building block in peptide synthesis.

    Biology: In studies involving protein modification and enzyme activity.

    Medicine: As a model compound in drug development and pharmacokinetics.

    Industry: In the production of specialized peptides and proteins for research and therapeutic use.

Mechanism of Action

The mechanism by which Z-Lys(Ac)-NH exerts its effects is primarily through its role as a substrate or inhibitor in biochemical reactions. It interacts with enzymes and proteins, modifying their activity or stability. The molecular targets include various enzymes involved in protein synthesis and modification pathways.

Comparison with Similar Compounds

Z-Lys(Ac)-NH: can be compared with other lysine derivatives such as:

    Z-Lys-NH: Lacks the acetyl group, making it less specific in certain biochemical assays.

    Ac-Lys-NH: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.

    Boc-Lys(Ac)-NH: Uses a different protecting group (tert-butyloxycarbonyl), which can influence its solubility and reactivity.

This compound: is unique due to its specific combination of protecting groups, which provides a balance of stability and reactivity, making it highly useful in various research applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

benzyl N-(6-acetamido-1-amino-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)

InChI Key

NFZAFYSRHSRTDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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